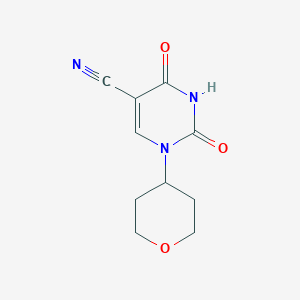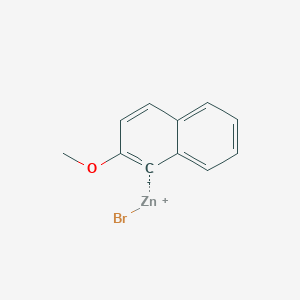
2-Methoxy-1-naphthylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-naphthylZinc bromide is an organozinc compound with the molecular formula C11H9BrOZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. The compound is typically available as a 0.50 M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-1-naphthylZinc bromide can be synthesized through the reaction of 2-methoxy-1-naphthyl bromide with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-Methoxy-1-naphthyl bromide+Zn→2-Methoxy-1-naphthylZinc bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired concentration of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-naphthylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium catalysts are often employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules .
Scientific Research Applications
2-Methoxy-1-naphthylZinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: It is utilized in the development of new drugs and therapeutic agents through its role in forming complex molecular structures.
Mechanism of Action
The mechanism by which 2-Methoxy-1-naphthylZinc bromide exerts its effects involves the formation of reactive intermediates that facilitate the desired chemical transformations. The zinc atom acts as a Lewis acid, coordinating with the reactants and stabilizing transition states. This coordination enhances the reactivity of the compound and allows for efficient bond formation .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-1-naphthylLithium
- 2-Methoxy-1-naphthylMagnesium bromide
- 2-Methoxy-1-naphthylCopper
Uniqueness
Compared to similar compounds, 2-Methoxy-1-naphthylZinc bromide offers unique advantages in terms of reactivity and selectivity. Its zinc center provides a balance between reactivity and stability, making it suitable for a wide range of reactions. Additionally, it is less prone to side reactions and decomposition compared to its lithium and magnesium counterparts .
Properties
Molecular Formula |
C11H9BrOZn |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
bromozinc(1+);2-methoxy-1H-naphthalen-1-ide |
InChI |
InChI=1S/C11H9O.BrH.Zn/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h2-7H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
HAEAOUPQCIVCLF-UHFFFAOYSA-M |
Canonical SMILES |
COC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-((5-(tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-3-oxobutanoate](/img/structure/B14878420.png)
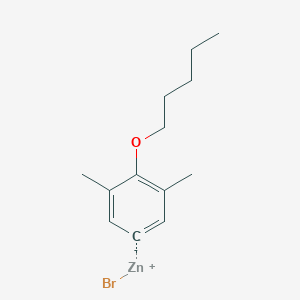


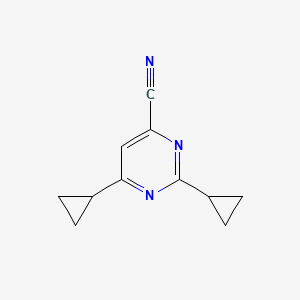
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14878443.png)
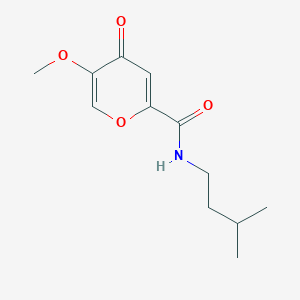
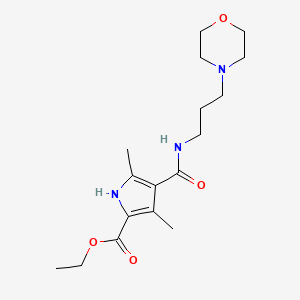

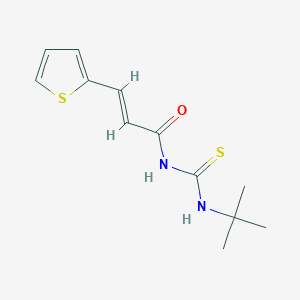
![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(4-chloro-3-methylphenoxy)acetamide]](/img/structure/B14878482.png)
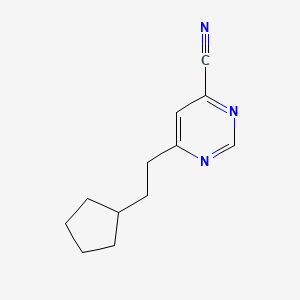
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B14878494.png)
